Euglobal G 1

Description

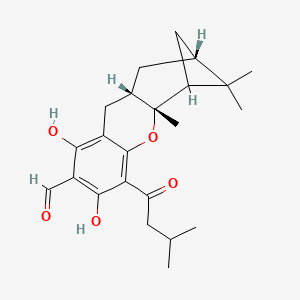

Euglobal G1 (EG-G1) is an acylphloroglucinol-monoterpene adduct predominantly isolated from Eucalyptus species, such as Eucalyptus globulus and Eucalyptus viminalis . Structurally, it consists of a phloroglucinol core acylated with two aldehyde groups (R = H) and a monoterpene moiety. EG-G1 exhibits potent anticancer activity, notably as an inhibitor of Epstein-Barr virus (EBV) activation and tumor promotion. Its inhibitory effect surpasses that of glycyrrhetic acid, a well-known anti-tumor agent . Computational studies highlight its unique electronic properties, including a low HOMO-LUMO gap (4.35 eV via DFT/B3LYP/6-31+G(d,p)) and strong intramolecular hydrogen bonding (IHB) networks, which contribute to its reactivity and stability .

Properties

CAS No. |

130304-62-0 |

|---|---|

Molecular Formula |

C23H30O5 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(2R,11S,13R)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17?,23-/m1/s1 |

InChI Key |

SFBXDLHLJDQOFR-URKUHWKPSA-N |

SMILES |

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C |

Isomeric SMILES |

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@@H]3C[C@@H]4CC([C@@]3(O2)C)C4(C)C |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C |

Synonyms |

euglobal G1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Euglobals

Euglobal III (EG-III)

- Structural Differences: EG-III (τ-type) shares the acylphloroglucinol core but differs in the spatial arrangement of its acyl groups. Unlike EG-G1 (ε-type), its acyl groups are fixed in positions that preclude isomerization .

- Bioactivity : While EG-III exhibits anti-tumor activity comparable to glycyrrhetic acid, EG-G1 is significantly more potent, suggesting that the ε-configuration enhances inhibitory effects on tumor promoters .

- Electronic Properties : EG-G1 has a smaller HOMO-LUMO gap (4.35 eV vs. 4.67 eV for EG-III via DFT/B3LYP), indicating higher chemical reactivity and electrophilicity, which may correlate with its superior bioactivity .

Euglobal T1 and IIb/IIc

- Structural Features: These euglobals share the acylphloroglucinol-monoterpene backbone but vary in substituents. For example, Euglobal T1 contains an isobutyl acyl group, while EG-G1 has dual aldehyde groups .

- Pharmacological Targets : Unlike EG-G1, which primarily targets cancer pathways, Euglobal IIb/IIc and related isomers (e.g., EG-Ia, EG-Ib) show affinity for diabetes-related targets like PTP1B and PPARγ .

Grandinol and Macrocarpals

- Functional Groups: Grandinol lacks the monoterpene adduct, reducing its conformational flexibility compared to EG-G1. Macrocarpals (e.g., Macrocarpal A) are bicyclic acylphloroglucinols with larger molecular weights (471–499 g/mol vs. 385 g/mol for EG-G1) .

- Bioactivity: Macrocarpals exhibit anti-inflammatory and antimicrobial activities but lack the pronounced anti-tumor effects of EG-G1 .

Molecular and Electronic Properties

HOMO-LUMO Analysis

| Compound | HOMO-LUMO Gap (eV) | Method | Reference |

|---|---|---|---|

| EG-G1 | 4.35 | DFT/B3LYP/6-31+G | |

| EG-III | 4.67 | DFT/B3LYP/6-31+G | |

| Grandinol | 5.12 | HF/6-31G |

EG-G1’s narrower HOMO-LUMO gap correlates with higher electrophilicity, facilitating interactions with biological targets like DNA or enzymes .

Hydrogen Bonding and Stability

- Intramolecular Hydrogen Bonds (IHBs) : EG-G1 forms two O–H···O IHBs (lengths: 1.85–1.92 Å), stabilizing its conformation. Removal of these bonds increases energy by 8–12 kcal/mol, underscoring their role in maintaining structural integrity .

- Dipole Moments : EG-G1 exhibits a dipole moment of 3.12 Debye (DFT/B3LYP), higher than EG-III (2.89 Debye), enhancing solubility in polar solvents .

Pharmacological Activity Comparison

EG-G1’s superior anti-tumor activity is attributed to its electron-deficient phloroglucinol core, which enhances interactions with cellular redox systems .

Physicochemical and Extraction Properties

Thermodynamic Stability

- Partitioning Behavior: EG-G1’s Henry’s constant (log KH = −3.2 at 25°C) and Gibbs free energy (ΔG = −23.3 kJ/mol) align with phloroglucinol derivatives, indicating favorable partitioning into polar solvents .

- Comparison with Flavonoids: Unlike rutin or naringin, EG-G1’s dimensionless constant (M·φ = 0.000091) suggests lower accumulation in plant matrices, necessitating optimized extraction protocols .

Extraction Efficiency

- EG-G1 is selectively extracted using preparative reversed-phase chromatography, yielding >90% purity . In contrast, macrocarpals require multi-step solvent partitioning due to their hydrophobicity .

Q & A

Q. How can researchers leverage Google Scholar to identify understudied aspects of Euglobal G1?

- Methodological Answer : Use advanced search operators (e.g.,

intitle:"Euglobal G1",after:2020) to filter recent studies. Analyze citation networks to detect emerging trends (e.g., new synthetic routes). Track "Cited by" sections to identify contradictory or confirmatory studies .

Future Directions

What unresolved questions about Euglobal G1 warrant further investigation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.